molecular formula C9H11BrO2 B1271738 1-(2-Bromoethoxy)-3-methoxybenzene CAS No. 3245-45-2

1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No. B1271738
CAS RN: 3245-45-2
M. Wt: 231.09 g/mol
InChI Key: BTUZRSNUNBPIEN-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-methoxybenzene is a halogenated methoxybenzene derivative, a class of compounds that are ubiquitous in the environment but not produced in large technical quantities. These compounds, particularly brominated and chlorinated anisoles, have been detected in various environmental samples, such as in the marine troposphere of the Atlantic Ocean . The presence of bromoanisoles in the environment is often attributed to biogenic sources, while chloroanisoles are typically considered to have an anthropogenic origin .

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, such as 1-(2-Bromoethoxy)-3-methoxybenzene, can involve selective nucleophilic displacement reactions. For instance, a methoxy group in trimethoxybenzenes can be displaced by other groups, such as a butyl group, through a reaction with butyllithium in hexane, which likely proceeds via an addition-elimination mechanism . This suggests that a similar approach could be used to introduce a bromoethoxy group into a methoxybenzene compound to synthesize the compound .

Molecular Structure Analysis

The molecular structure of methoxybenzenes has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the solid-state structure of 1,2-dimethoxybenzene shows that the methoxy groups are twisted out of the plane of the benzene ring . This twisting can affect the physical and chemical properties of the molecule. The molecular structure of 1-(2-Bromoethoxy)-3-methoxybenzene would likely show similar characteristics, with the bromoethoxy group influencing the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

Methoxybenzenes can undergo various chemical reactions, including radical bromination, as demonstrated by the formation of 1-(dibromomethyl)-4-methoxy-2-methylbenzene from the radical bromination of 4-methoxy-1,2-dimethylbenzene . This indicates that bromination reactions are relevant for the synthesis and transformation of methoxybenzene derivatives, including 1-(2-Bromoethoxy)-3-methoxybenzene. The presence of the bromoethoxy group could also facilitate further chemical transformations through nucleophilic substitution or elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by their molecular structure. For instance, the planarity of the molecules and the orientation of the methoxy groups can affect their packing in the solid state and their intermolecular interactions . The presence of halogen atoms, such as bromine, can lead to additional intermolecular interactions, such as halogen bonding, which can be observed in the crystal structure of dibromomethyl methoxybenzenes . These interactions can influence the melting points, solubility, and reactivity of the compounds. The specific physical and chemical properties of 1-(2-Bromoethoxy)-3-methoxybenzene would need to be determined experimentally, but it is likely that the bromoethoxy and methoxy groups would play a significant role in dictating these properties.

Scientific Research Applications

Reductive Electrophilic Substitution and Synthesis

1-(2-Bromoethoxy)-3-methoxybenzene and related derivatives are used in the synthesis of various organic compounds. For example, 1,2-Dimethoxy-3-methoxymethoxybenzene was used as a starting material to transform a 1,2,3-trioxybenzene into different 1-oxy-2,3-dicarbobenzenes via reductive electrophilic substitution and Pd-catalyzed cross-coupling reaction (Azzena, Melloni, & Pisano, 1993).

Intermediate in Medicinal Chemistry

Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 1-(2-Bromoethoxy)-3-methoxybenzene, are intermediates in the synthesis of medicines such as dofetilide, which is used for treating arrhythmia. The synthesis and optimization of these intermediates are crucial for the development of effective pharmaceuticals (Zhai Guang-xin, 2006).

Ring-Opening of Epoxides

Studies have shown that 1-(2-Bromoethoxy)-3-methoxybenzene derivatives can be used in the ring-opening of epoxides, a significant reaction in organic synthesis. For instance, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene was used as a catalyst in the ring-opening of 1,2-epoxyethanes with ammonium thiocyanate, leading to the synthesis of various biologically active molecules (Niknam, 2004).

Polymer Synthesis and Properties

Derivatives of 1-(2-Bromoethoxy)-3-methoxybenzene have also been used in the synthesis of novel polymers. For example, anionic ring-open polymerization of a functionalized 1-hydroxy-2-methoxybenzene monomer led to the formation of precursor polymers. These polymers demonstrated improved thermal stability and fluorescence properties, making them valuable in various industrial and research applications (Huang et al., 2012).

Organic Chemistry Research

1-(2-Bromoethoxy)-3-methoxybenzene and its analogs are used extensively in organic chemistry research. They serve as building blocks or intermediates in synthesizing more complex molecules, with their properties being crucial in determining the characteristics of the final products. For instance, methoxybenzenes are important structural fragments in various antioxidants and biologically active molecules, and their hydrogen bonding characteristics have been studied extensively (Varfolomeev et al., 2010).

properties

IUPAC Name

1-(2-bromoethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUZRSNUNBPIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367172
Record name 1-(2-bromoethoxy)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-3-methoxybenzene

CAS RN

3245-45-2
Record name 1-(2-Bromoethoxy)-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3245-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-bromoethoxy)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-3-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Ishibashi, M Okada, A Akiyama… - Journal of …, 1986 - Wiley Online Library
2,3‐Dihydro‐5H‐1,4‐benzoxathiepins were prepared by intramolecular Friedel‐Crafts reactions of ethyl α‐[2‐(aryloxy)ethylthio]‐α‐chloroacetates or by acid‐catalyzed cyclizations of …
Number of citations: 20 onlinelibrary.wiley.com
MO Taha - 1998 - repository.lboro.ac.uk
The preparation of a number of 2-substituted homophthalimides through the condensation of homophthalic anhydride with different arylalkyl arnines is reported. The prepared …
Number of citations: 3 repository.lboro.ac.uk
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org

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